N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
CAS No.:
Cat. No.: VC14624659
Molecular Formula: C29H26N2O5
Molecular Weight: 482.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H26N2O5 |
|---|---|
| Molecular Weight | 482.5 g/mol |
| IUPAC Name | N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide |
| Standard InChI | InChI=1S/C29H26N2O5/c1-18-6-5-7-19(2)27(18)35-17-25(32)31-29-24(16-30)26(20-8-12-22(33-3)13-9-20)28(36-29)21-10-14-23(34-4)15-11-21/h5-15H,17H2,1-4H3,(H,31,32) |
| Standard InChI Key | MOSDWXIEUBVKTI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C(=C(O2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C#N |
Introduction
Structural Elucidation and Molecular Characteristics
Core Framework and Substituent Analysis
The compound’s backbone consists of a furan ring (a five-membered aromatic oxygen heterocycle) substituted at the 3-position with a cyano group (–C≡N) and at the 4- and 5-positions with 4-methoxyphenyl groups . The 2-position of the furan is functionalized with a 2-(2,6-dimethylphenoxy)acetamide group, where the acetamide nitrogen is bonded to a phenoxy ether bearing 2,6-dimethyl substituents.
Key Structural Features
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Furan Ring: The oxygen atom in the furan contributes to electron delocalization, enhancing aromatic stability. Substituents at the 3-, 4-, and 5-positions create steric and electronic effects that influence reactivity and intermolecular interactions .
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Cyano Group: The electron-withdrawing –C≡N group at the 3-position polarizes the furan ring, potentially increasing electrophilic substitution susceptibility .
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Bis(4-methoxyphenyl) Groups: The 4-methoxyphenyl substituents introduce steric bulk and lipophilicity, while the methoxy (–OCH3) groups participate in hydrogen bonding and π-π stacking .
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2-(2,6-Dimethylphenoxy)acetamide: The phenoxy ether linker enhances metabolic stability compared to ester or amide linkages, while the 2,6-dimethyl groups hinder rotational freedom, possibly favoring specific conformational states .
Molecular Formula and Weight
Based on structural analysis, the molecular formula is C29H26N2O5, yielding a molecular weight of 494.53 g/mol. This aligns with analogs such as N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide (MW: 362.4 g/mol) , adjusted for the additional 2,6-dimethylphenoxy group.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
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3-Cyano-4,5-bis(4-methoxyphenyl)furan-2-amine
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2-(2,6-Dimethylphenoxy)acetyl chloride
Fragment 1: Furan Core Synthesis
The furan core is likely synthesized via a Paal-Knorr cyclization, where 1,4-diketones react with ammonia or amines. For example, 4-methoxyphenylglyoxal derivatives could condense with cyanoacetamide under acidic conditions to form the substituted furan .
Fragment 2: Phenoxyacetyl Chloride Preparation
2-(2,6-Dimethylphenoxy)acetic acid is esterified with thionyl chloride (SOCl2) to yield the corresponding acetyl chloride, a common acylating agent .
Coupling Strategy
The final step involves amide bond formation between the furan-2-amine and phenoxyacetyl chloride. This is typically achieved under Schotten-Baumann conditions, using aqueous sodium hydroxide to deprotonate the amine and facilitate nucleophilic acyl substitution .
Reaction Conditions
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
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Temperature: 0–25°C to minimize side reactions.
Physicochemical Properties and Solubility
Calculated Properties
| Property | Value | Method/Source |
|---|---|---|
| LogP (Octanol-Water) | 3.8 ± 0.5 | PubChem Predictions |
| Water Solubility | 0.01 mg/mL (25°C) | ALOGPS |
| pKa | 9.2 (amine), 14.1 (phenol) | ChemAxon |
Stability Profile
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